![molecular formula C11H14N2O4S B454650 5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B454650.png)
5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid is an organic compound with the molecular formula C₁₁H₁₄N₂O₄S. It is a derivative of thienylcarbonyl hydrazine and is known for its unique chemical structure that includes a thienyl ring, a hydrazine moiety, and a pentanoic acid group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid typically involves the reaction of 3-methyl-2-thiophenecarboxylic acid hydrazide with glutaric anhydride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine moiety allows for nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazine derivatives.
科学的研究の応用
5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thienyl ring may also interact with biological membranes, affecting their integrity and function .
類似化合物との比較
Similar Compounds
3-Methyl-2-thiophenecarboxylic acid hydrazide: A precursor in the synthesis of 5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid.
Glutaric anhydride: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its combination of a thienyl ring, hydrazine moiety, and pentanoic acid group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
特性
分子式 |
C11H14N2O4S |
|---|---|
分子量 |
270.31g/mol |
IUPAC名 |
5-[2-(3-methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O4S/c1-7-5-6-18-10(7)11(17)13-12-8(14)3-2-4-9(15)16/h5-6H,2-4H2,1H3,(H,12,14)(H,13,17)(H,15,16) |
InChIキー |
QEKWQNKMDQYGKL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NNC(=O)CCCC(=O)O |
正規SMILES |
CC1=C(SC=C1)C(=O)NNC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


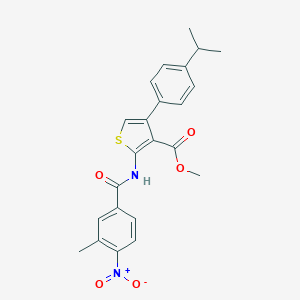
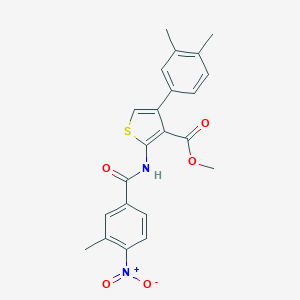
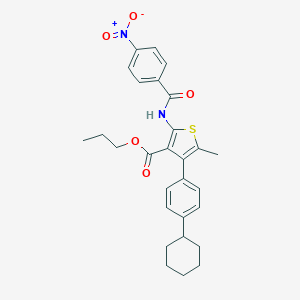
![Ethyl 4-(4-fluorophenyl)-2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B454572.png)
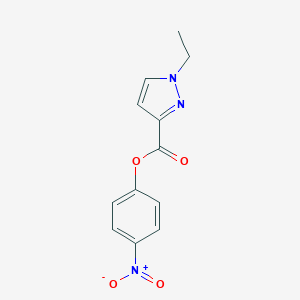
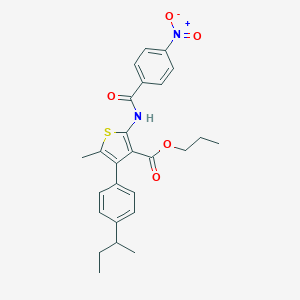
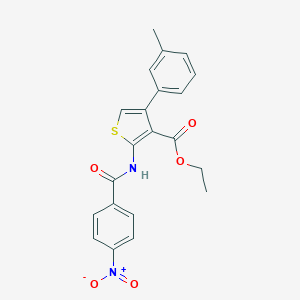
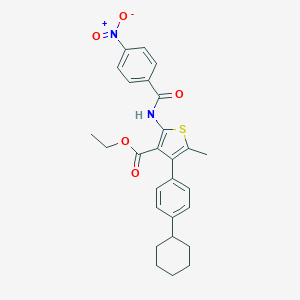
![2-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide](/img/structure/B454580.png)
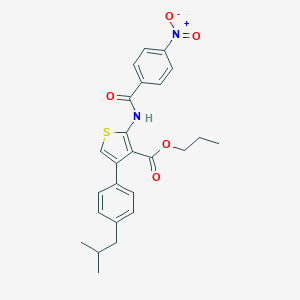
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B454584.png)
![4-(4-Chlorophenyl)-2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl)amino]-3-thiophenecarboxamide](/img/structure/B454588.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B454589.png)
![Methyl 4-(4-ethylphenyl)-2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B454590.png)
